1-Methyl-2-vinyl-1H-pyrrole
Overview
Description
1-Methyl-2-vinyl-1H-pyrrole is a heterocyclic organic compound characterized by a pyrrole ring substituted with a methyl group at the nitrogen atom and a vinyl group at the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-vinyl-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of 1-methylpyrrole with acetylene in the presence of a suitable catalyst. Another method includes the use of vinyl halides and 1-methylpyrrole under palladium-catalyzed coupling conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes that ensure high yield and purity. The choice of catalysts and reaction conditions is optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-vinyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3 and 5 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation: Pyrrole oxides.
Reduction: 1-Methyl-2-ethyl-1H-pyrrole.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Scientific Research Applications
1-Methyl-2-vinyl-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and advanced materials due to its reactive vinyl group.
Mechanism of Action
The mechanism by which 1-Methyl-2-vinyl-1H-pyrrole exerts its effects involves interactions with various molecular targets. The vinyl group allows for polymerization reactions, while the pyrrole ring can participate in π-π stacking interactions and hydrogen bonding. These interactions are crucial in its applications in materials science and medicinal chemistry .
Comparison with Similar Compounds
1-Methylpyrrole: Lacks the vinyl group, making it less reactive in polymerization reactions.
2-Vinylpyrrole: Similar structure but without the methyl group at the nitrogen atom.
1-Vinyl-2-methylpyrrole: Similar but with different substitution patterns.
Uniqueness: 1-Methyl-2-vinyl-1H-pyrrole is unique due to the presence of both a methyl group at the nitrogen atom and a vinyl group at the second carbon atom. This dual substitution enhances its reactivity and versatility in various chemical reactions and applications .
Properties
IUPAC Name |
2-ethenyl-1-methylpyrrole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-3-7-5-4-6-8(7)2/h3-6H,1H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGVPCNHGZIJRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70492655 | |
Record name | 2-Ethenyl-1-methyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70492655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2540-06-9 | |
Record name | 2-Ethenyl-1-methyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70492655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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